Dicyclohexyl-(P-tolyl)-phosphine
CAS No.: 19966-99-5
Cat. No.: VC20743974
Molecular Formula: C19H29P
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19966-99-5 |
---|---|
Molecular Formula | C19H29P |
Molecular Weight | 288.4 g/mol |
IUPAC Name | dicyclohexyl-(4-methylphenyl)phosphane |
Standard InChI | InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 |
Standard InChI Key | NKVOVJOFRHVNKV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
Canonical SMILES | CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
Physical and Chemical Properties
Dicyclohexyl-(P-tolyl)-phosphine possesses distinct physical and chemical properties that determine its behavior in chemical reactions and applications. The following table summarizes the key physical and chemical properties of this compound:
Property | Value |
---|---|
CAS Number | 19966-99-5 |
Molecular Formula | C19H29P |
Molecular Weight | 288.4 g/mol |
IUPAC Name | dicyclohexyl-(4-methylphenyl)phosphane |
InChI | InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 |
InChIKey | NKVOVJOFRHVNKV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
Physical State | Solid (at standard conditions) |
Application Category | Research chemical; catalyst ligand |
The compound features a central phosphorus atom with three single bonds: two to cyclohexyl rings and one to a p-tolyl group. The electron-donating ability of this phosphine exceeds that of many traditional alkyl phosphines, which contributes to its efficacy in certain catalytic applications. This enhanced electronic donation capability makes it particularly valuable when strong coordinating ligands are required.
The presence of the methyl group on the aromatic ring modifies the electronic properties of the phosphine by increasing electron density at the phosphorus center through inductive effects. This structural feature differentiates it from similar phosphines lacking the methyl substituent, such as dicyclohexylphenylphosphine.
Applications in Catalysis
Dicyclohexyl-(P-tolyl)-phosphine finds its primary application as a ligand in transition metal-catalyzed reactions. The compound's unique electronic and steric properties allow it to stabilize various metal complexes, enhancing their reactivity and selectivity in catalytic processes.
Transition Metal Complexes
Phosphines like Dicyclohexyl-(P-tolyl)-phosphine coordinate with transition metals through the lone pair of electrons on the phosphorus atom. The resulting metal-phosphine complexes serve as catalysts for various organic transformations. Common metals that form complexes with this phosphine include:
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Palladium - for coupling reactions
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Rhodium - for hydrogenation and hydroformylation
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Ruthenium - for metathesis reactions
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Nickel - for various coupling reactions
The electron-donating character of Dicyclohexyl-(P-tolyl)-phosphine makes it particularly effective in stabilizing metals in low oxidation states, which is often crucial for catalytic activity.
Electronic Properties
The electronic properties of Dicyclohexyl-(P-tolyl)-phosphine significantly influence its behavior in chemical reactions and its effectiveness as a ligand in catalysis.
Electron-Donating Capacity
The electron-donating ability of Dicyclohexyl-(P-tolyl)-phosphine exceeds that of many traditional alkyl phosphines. This enhanced donating capacity stems from several structural features:
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The presence of two cyclohexyl groups, which are electron-donating through inductive effects
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The p-tolyl group, which provides additional electron density through the methyl substituent
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The combined effect of these substituents on the central phosphorus atom
This strong electron-donating character makes the phosphine particularly effective in stabilizing electron-deficient metal centers in catalytic systems.
Steric Properties
The steric bulk around the phosphorus atom, primarily contributed by the two cyclohexyl groups, influences both the coordination geometry when acting as a ligand and the accessibility of the phosphorus lone pair. This steric hindrance can:
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Protect the metal center from undesired interactions
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Direct the selectivity of catalytic reactions
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Influence the stability of the resulting metal complexes
The balance between electronic donation and steric bulk makes Dicyclohexyl-(P-tolyl)-phosphine valuable in applications requiring fine-tuned ligand properties.
Research Findings
Recent research has highlighted several important findings regarding Dicyclohexyl-(P-tolyl)-phosphine and related phosphine compounds.
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